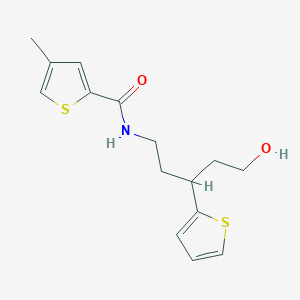![molecular formula C9H9ClN4S B2681275 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine CAS No. 522626-00-2](/img/structure/B2681275.png)
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine” is a chemical compound . It is part of a class of compounds that have been synthesized for evaluation as H1-antihistaminic agents.
Synthesis Analysis
The synthesis of these compounds involved reacting quinazolin-4-(3H)-one with various amines. A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were designed and synthesized based on a pharmacophore hybrid approach .Molecular Structure Analysis
The molecular structure of “3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine” can be represented by the SMILES stringNN1C(SCC2=CC=C(C=C2)Cl)=NN=C1 .
Scientific Research Applications
Synthesis and Characterization
Research into 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine and its derivatives focuses on the synthesis and characterization of these compounds for various scientific applications. Studies highlight the importance of the triazole and thiazole moieties in these molecules, offering pathways to novel heterocyclic compounds with potential biological and material applications. For example, the synthesis of 4-thiazolidinones from 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol as a key intermediate explores the creation of thiosemicarbazides and thiazoline ring systems, indicating the versatility of triazole derivatives in synthesizing complex heterocycles (Sarhan et al., 2008).
Antimicrobial Activities
Several studies on 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine derivatives have shown promising antimicrobial activities. Compounds synthesized from this chemical scaffold are evaluated against various microbial strains to assess their therapeutic potential. For instance, novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, derived from similar triazole compounds, exhibited significant antimicrobial activities, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Corrosion Inhibition
The triazole derivatives, including those related to 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine, have been investigated for their corrosion inhibition properties. The thermodynamic, electrochemical, and quantum chemical evaluation of triazole Schiff bases on mild steel in acid media demonstrates the potential of these compounds as corrosion inhibitors. This application is crucial for extending the lifespan of metal infrastructure and reducing economic losses due to corrosion (Chaitra et al., 2015).
Material Science Applications
In material science, the triazole and thiazole derivatives of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine contribute to the development of new materials with unique properties. The preparation of hyperbranched copolymers constituted of triphenylamine and phenylene units, involving similar triazole compounds, showcases the role of these molecules in synthesizing conductive polymers for electronic applications (Tanaka et al., 2001).
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWAMOOVBHPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)
![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)
![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)




amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)